5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid
Description
5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid is a substituted thiophene derivative with a carboxylic acid group at position 2, a chlorine atom at position 5, and a 2-ethoxyethoxy ether chain at position 2. This structure combines electron-withdrawing (chloro, carboxylic acid) and electron-donating (ethoxyethoxy) groups, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C9H11ClO4S |
|---|---|
Molecular Weight |
250.70 g/mol |
IUPAC Name |
5-chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClO4S/c1-2-13-3-4-14-6-5-7(10)15-8(6)9(11)12/h5H,2-4H2,1H3,(H,11,12) |
InChI Key |
OKCOLDRNZMJWFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C(SC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid and related compounds from the evidence:
Key Comparative Insights:
Substituent Effects on Solubility :
- The 2-ethoxyethoxy group in the target compound likely enhances aqueous solubility compared to lipophilic groups like 2,2,2-trifluoroethoxy (logP ~2.8 estimated) . However, the sulfonic acid derivative () exhibits superior solubility due to its ionic character .
- The morpholinylsulfonyl group () balances moderate solubility with membrane permeability, making it suitable for drug candidates .
Reactivity and Synthetic Utility :
- Carboxylic acid derivatives (e.g., ) are often used as intermediates in coupling reactions (e.g., amide formation) .
- Sulfonamide -containing compounds () are prevalent in protease inhibitors and receptor antagonists due to their hydrogen-bonding capacity .
Biological Activity: The 3-chlorobenzyl substituent () may enhance interaction with hydrophobic enzyme pockets, a feature exploited in kinase inhibitors .
Regulatory and Industrial Use: The sulfothiophene derivative () meets stringent regulatory standards (USP, EMA) for pharmaceutical manufacturing . Phenoxymethyl analogs () are marketed as custom synthesis intermediates, reflecting their versatility in drug development .
Biological Activity
5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid is a heterocyclic compound belonging to the thiophene family, characterized by its unique structural features which contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of 5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid is , with a molecular weight of 236.67 g/mol. Its structure includes a chlorine atom at the 5-position, a 2-ethoxyethoxy group at the 3-position, and a carboxylic acid group at the 2-position of the thiophene ring. The compound's unique features allow it to engage in various interactions within biological systems, such as hydrogen bonding and hydrophobic interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.67 g/mol |
| IUPAC Name | 5-chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid |
| InChI Key | GFAQICTZFKQLBR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the carboxylic acid moiety enhances its ability to form ionic interactions, while the thiophene ring may facilitate π-π stacking with aromatic residues in target proteins. These interactions can lead to modulation of key biological pathways, potentially resulting in therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to 5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that thiophene derivatives can inhibit bacterial growth and show antifungal activity against various pathogens. The exact mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Thiophene derivatives have also been investigated for their anti-inflammatory properties. The carboxylic acid group may play a critical role in inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
Anticancer Potential
Recent studies have highlighted the anticancer potential of thiophene-based compounds. For example, compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines, including breast and colon cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated several thiophene derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts.
- Anti-inflammatory Research : In vitro studies reported in Pharmaceutical Research demonstrated that thiophene derivatives could significantly reduce the production of TNF-alpha in activated macrophages, suggesting their potential as anti-inflammatory agents .
- Anticancer Activity : A recent publication described a series of thiophene derivatives that were screened against a panel of cancer cell lines. Compounds similar to 5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid showed IC50 values ranging from 1 µM to 10 µM against various tumor types, indicating potent anticancer activity .
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